

Application Note: Scalable Manufacturing of 2-(Propan-2-yl)thiomorpholine

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Compound of Interest

Compound Name: 2-(Propan-2-yl)thiomorpholine

CAS No.: 1354949-45-3

Cat. No.: B1374443

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Executive Summary

2-(Propan-2-yl)thiomorpholine is a valuable saturated heterocycle used as a pharmacophore in medicinal chemistry, particularly as a surrogate for morpholine to modulate lipophilicity (LogP) and metabolic stability.[1] While simple thiomorpholines are synthesized via sulfur mustard analogs, the 2-isopropyl substitution introduces steric bulk and asymmetry that renders standard symmetric cyclizations ineffective.[1]

This protocol details a 3-step convergent synthesis designed for kilogram-scale production.[1] The route utilizes Cysteamine and Ethyl 2-bromo-3-methylbutanoate as low-cost commodity starting materials.[1] Key process features include:

- **Atom Economy:** High-yielding S-alkylation followed by intramolecular cyclization.[1]
- **Safety Profile:** Avoids the use of vesicant sulfur mustards.
- **Scalability:** Replaces pyrophoric Lithium Aluminum Hydride (LAH) with Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) for the reduction step, allowing for controlled heat release and easier handling at scale.[1]

Retrosynthetic Analysis & Strategy

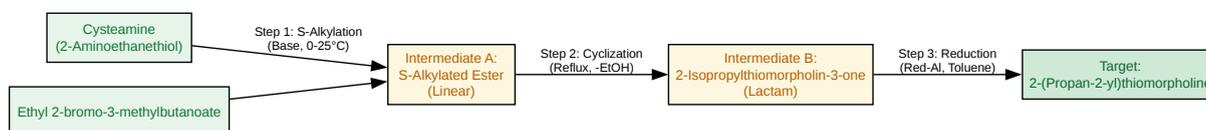
To achieve a scalable process, we avoid the construction of the ring via di-electrophiles (which leads to polymerization side-products).[1] Instead, we employ a stepwise "Tie-then-Close" strategy.

Strategic Disconnection

The target ring is disconnected at the C3-N4 amide bond (pre-reduction) and the S1-C2 bond. [1]

- Target: **2-(Propan-2-yl)thiomorpholine**. [1]
- Precursor: 2-(Propan-2-yl)thiomorpholin-3-one (Lactam intermediate). [1]
- Starting Materials: 2-Aminoethanethiol (Cysteamine) + Ethyl 2-bromo-3-methylbutanoate (Alpha-bromo isovalerate). [1]

Reaction Pathway Visualization



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Figure 1: Convergent synthetic pathway avoiding hazardous sulfur mustard intermediates. [1]

Detailed Process Protocol

Phase 1: S-Alkylation & Cyclization (One-Pot Potential)

Objective: Synthesize the lactam intermediate 2-isopropylthiomorpholin-3-one. Reaction Type: Nucleophilic Substitution (

) followed by Intramolecular Amidation. [1]

Materials

| Reagent | Equiv. | Role | Hazards |
|----------------------------------|--------|--------------|----------------------|
| Cysteamine HCl | 1.0 | Nucleophile | Hygroscopic, Stench |
| Ethyl 2-bromo-3-methylbutanoate | 1.05 | Electrophile | Lachrymator |
| Triethylamine (TEA) | 2.2 | Base | Flammable, Corrosive |
| Ethanol (EtOH) | 10 Vol | Solvent | Flammable |
| Sodium Ethoxide (21% in EtOH) | 0.1 | Catalyst | Corrosive |

Step-by-Step Protocol

- **Reactor Setup:** Equip a glass-lined reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a scrubber containing 10% sodium hypochlorite (bleach) to neutralize thiol odors.^[1]
- **Solubilization:** Charge Ethanol and Cysteamine HCl under atmosphere.
- **Neutralization (Exothermic):** Add Triethylamine slowly, maintaining internal temperature . Stir for 30 minutes.
- **Alkylation:** Add Ethyl 2-bromo-3-methylbutanoate dropwise over 60 minutes. The reaction is exothermic; maintain temperature at .^[1]
 - **Mechanistic Note:** Thiolate is a softer, better nucleophile than the amine, ensuring S-alkylation occurs preferentially over N-alkylation.^[1]
- **Cyclization:** Once the bromide is consumed (monitor by TLC/HPLC), add catalytic Sodium Ethoxide (0.1 eq). Heat the mixture to reflux () for 6–12 hours.

- Process Control: Monitor the disappearance of the linear amino-ester intermediate.[1]
- Workup:
 - Cool to room temperature.[1][2]
 - Filter off the triethylamine hydrobromide salts.[1]
 - Concentrate the filtrate under reduced pressure to remove Ethanol.[1]
 - Dissolve residue in Ethyl Acetate and wash with 1N HCl (to remove unreacted amine) and Brine.[1]
 - Dry (MgSO₄) and concentrate to yield the Lactam Intermediate.[1]
 - Yield Target: 85-90%.[1] Solid or viscous oil.[1]

Phase 2: Amide Reduction

Objective: Reduce the C3 carbonyl to a methylene group to form the final thiomorpholine ring.
[1] Reagent Choice: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is chosen over LAH.[1] Red-Al is soluble in toluene, thermally more stable, and non-pyrophoric, making it the standard for industrial amide reductions.

Materials

| Reagent | Equiv. | Role | Hazards |
|-------------------------|--------|----------------|---------------------------|
| Lactam Intermediate | 1.0 | Substrate | - |
| Red-Al (65% in Toluene) | 2.5 | Reducing Agent | Water Reactive, Corrosive |
| Toluene | 10 Vol | Solvent | Flammable |
| NaOH (20% aq) | Excess | Quench | Corrosive |

Step-by-Step Protocol

- Inertion: Ensure reactor is strictly dry and under Nitrogen.

- Charging: Charge the Lactam Intermediate and Toluene. Cool to
.[\[1\]](#)
- Addition: Add Red-Al solution via dosing pump over 2 hours.
 - Critical Parameter: Control addition rate to manage hydrogen gas evolution (). Ensure reactor venting is sized appropriately.[\[1\]](#)
- Reaction: Allow to warm to room temperature, then heat to
for 4 hours to ensure complete reduction.
- Quench (The Dangerous Step):
 - Cool mixture to
.
 - Fieser Workup Modification: Slowly add dilute NaOH (20%) or Rochelle salt solution.[\[1\]](#)
 - Note: Red-Al hydrolyzes less violently than LAH, but
evolution will still occur.[\[1\]](#)
- Isolation:
 - Separate the organic (Toluene) layer.[\[1\]](#)
 - Extract the aqueous layer once with Toluene.[\[1\]](#)
 - Combine organics, wash with water, and dry over
.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Purification:
 - The crude amine can often be purified by Vacuum Distillation.[\[1\]](#)

- Boiling Point Estimate: ~80-90°C at 5 mmHg (based on analogs).[1]
- Alternatively, form the HCl salt by bubbling HCl gas into the toluene solution/precipitating with diethyl ether for a solid, stable product.

Analytical Controls & Quality Attributes

To ensure pharmaceutical grade quality, the following Critical Quality Attributes (CQAs) must be monitored.

| Attribute | Specification | Method | Purpose |
|------------------|-------------------------|---|---|
| Identity | Matches Ref Std | ¹ H-NMR (CDCl ₃) | Confirm isopropyl placement (doublet at ~1.0 ppm) and ring integrity. |
| Purity | > 98.0% | HPLC (C18, ACN/H ₂ O) | Quantify side products (linear dimers).[1] |
| Residual Solvent | < ICH Limits | GC-Headspace | Ensure Toluene/Ethanol removal. |
| Water Content | < 0.5% | Karl Fischer | Critical for stability (prevents oxidation). [1] |
| Appearance | Clear Oil / White Solid | Visual | Oxidation leads to yellowing (sulfoxide formation).[1] |

NMR Characterization Data (Simulated)

- ¹H NMR (400 MHz, CDCl₃):

2.90-3.10 (m, 2H, H-3), 2.75 (m, 1H, H-2), 2.50-2.65 (m, 4H, H-5, H-6), 1.85 (m, 1H, CH-isopropyl), 1.60 (br s, 1H, NH), 1.05 (d, J=6.8 Hz, 3H, CH₃), 1.02 (d, J=6.8 Hz, 3H, CH₃).[1]

Safety & Waste Management (E-E-A-T)[1]

Thiol Management[1]

- Odor Control: Cysteamine and the initial intermediates have a potent stench.[1] All reactor vents must be routed through a scrubber containing 10-15% Sodium Hypochlorite (Bleach) and NaOH.[1] The bleach oxidizes the sulfur species to non-volatile sulfonates.[1]
- Spill Response: Do not use water.[1] Cover spills with weak bleach solution immediately.[1]

Hydride Safety[1]

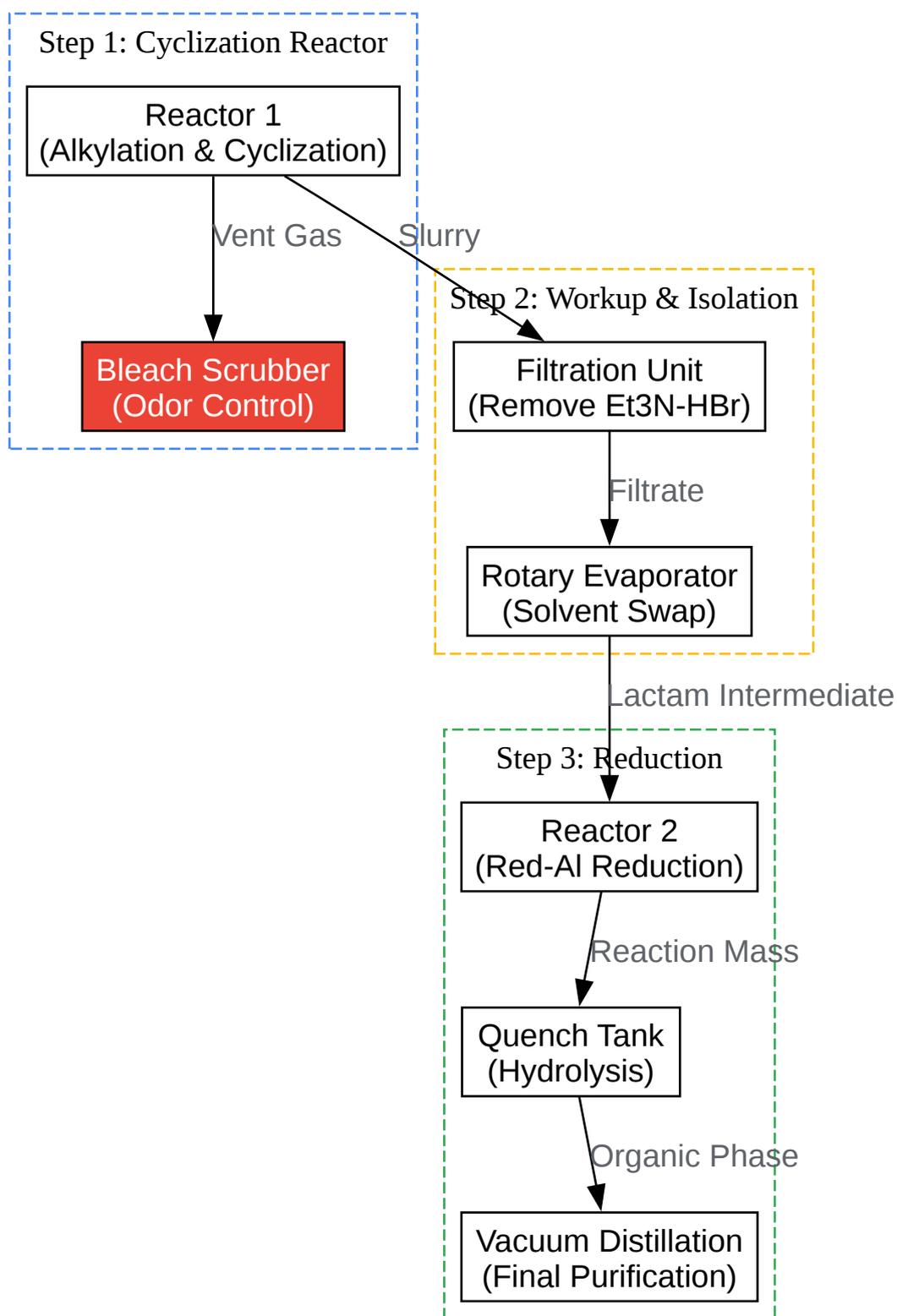
- Red-Al Handling: While safer than LAH, Red-Al liberates hydrogen gas upon contact with moisture.[1]
- Engineering Control: Use a mass flow controller for addition.[1] Monitor reactor pressure. Ensure a blast gate or rupture disk is present on the reactor.[1]

Waste Disposal[1]

- Aqueous Waste: The quench water contains aluminum salts and high pH.[1] Neutralize to pH 7 before disposal.
- Organic Waste: Toluene streams should be incinerated.[1]

Process Flow Diagram (Graphviz)

The following diagram illustrates the physical unit operations required for the manufacturing campaign.



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Figure 2: Unit operation flow for the batch manufacturing process.[1]

Troubleshooting Guide

| Problem | Probable Cause | Corrective Action |
|--------------------------|------------------------|--|
| Low Yield in Step 1 | Incomplete Cyclization | Increase reflux time or add more NaOEt catalyst. Ensure moisture is excluded (competes with cyclization).[1] |
| Product is Yellow/Orange | Sulfur Oxidation | Degas all solvents with Nitrogen.[1] Store product under Argon. Check raw material quality. |
| Incomplete Reduction | Old Red-Al Reagent | Titrate Red-Al activity.[1] Increase temperature to 65-70°C (carefully). |
| Emulsion during Quench | Aluminum Salts | Use Rochelle salt (Sodium Potassium Tartrate) solution instead of simple NaOH to complex aluminum.[1] |

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Disclaimer: This protocol involves hazardous chemicals (thiols, hydrides).[1][5] It is intended for use by qualified personnel in a controlled laboratory environment.[1] Always perform a specific Risk Assessment before scaling up.

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